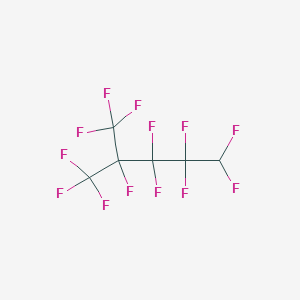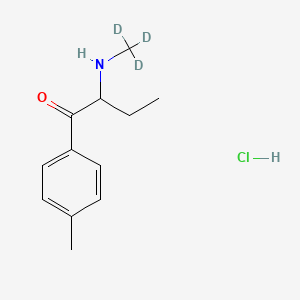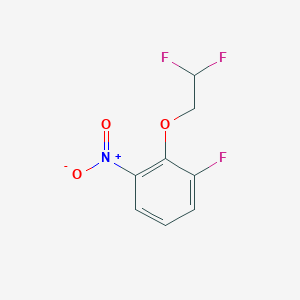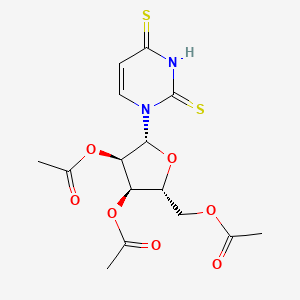
Tolazamide-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tolazamide-d7 is a deuterated form of Tolazamide, a sulfonylurea class compound used primarily as an oral hypoglycemic agent for the treatment of non-insulin-dependent diabetes mellitus (Type II diabetes). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Tolazamide due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tolazamide involves the conversion of para-toluenesulfonamide to its carbamate with ethyl chloroformate in the presence of a base. This intermediate is then heated with 1-amino-azepane, leading to the displacement of the ethoxy group and the formation of Tolazamide . The deuterated form, Tolazamide-d7, is synthesized similarly but involves the use of deuterated reagents to incorporate deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of Tolazamide typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tolazamide-d7 undergoes various chemical reactions, including:
Oxidation: Tolazamide can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Tolazamide to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonylureas.
Applications De Recherche Scientifique
Tolazamide-d7 is used extensively in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Helps in studying the metabolic pathways and enzyme interactions involving Tolazamide.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Tolazamide.
Industry: Employed in the development and quality control of pharmaceutical formulations containing Tolazamide.
Mécanisme D'action
Tolazamide-d7, like Tolazamide, lowers blood glucose levels by stimulating the release of insulin from the pancreatic beta cells. This action is mediated through the binding of Tolazamide to ATP-sensitive potassium-channel receptors on the pancreatic cell surface, reducing potassium conductance and causing membrane depolarization . This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions and subsequent insulin release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpropamide: Another sulfonylurea used for Type II diabetes.
Glipizide: A second-generation sulfonylurea with a similar mechanism of action.
Glyburide: Another second-generation sulfonylurea.
Uniqueness
Tolazamide is unique among sulfonylureas due to its specific pharmacokinetic profile, including its absorption rate, half-life, and metabolic pathways. The deuterated form, Tolazamide-d7, provides additional benefits in research by allowing for more precise tracking and analysis in metabolic studies.
Propriétés
Formule moléculaire |
C14H21N3O3S |
|---|---|
Poids moléculaire |
318.45 g/mol |
Nom IUPAC |
1-(azepan-1-yl)-3-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylurea |
InChI |
InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)/i1D3,6D,7D,8D,9D |
Clé InChI |
OUDSBRTVNLOZBN-DMONGCNRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)NC(=O)NN2CCCCCC2)[2H] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


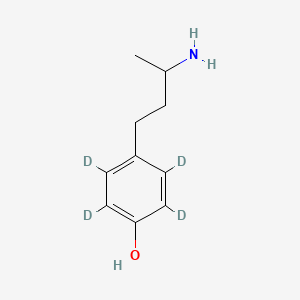
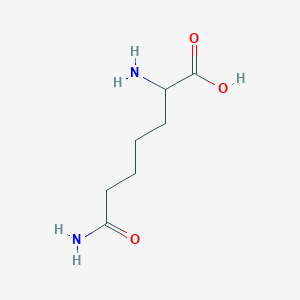
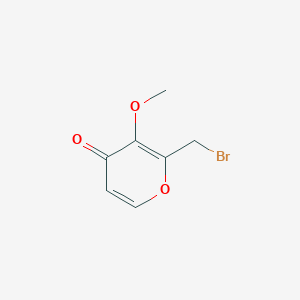
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)

![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)

